![molecular formula C14H13N3 B111979 1-Benzyl-1,3-benzodiazol-4-amine CAS No. 155242-92-5](/img/structure/B111979.png)
1-Benzyl-1,3-benzodiazol-4-amine
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Overview
Description
“1-Benzyl-1,3-benzodiazol-4-amine” is a chemical compound with the molecular formula C14H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various scientific literature . The synthesis process often involves the reaction of benzylamine with other reagents to form the benzodiazole ring structure .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a benzodiazole ring, which contains two nitrogen atoms . The molecular weight of the compound is 223.27 g/mol .Chemical Reactions Analysis
“this compound” and its derivatives have been found to exhibit a broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 223.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 223.110947427 g/mol .Scientific Research Applications
Antitumor Properties
1-Benzyl-1,3-benzodiazol-4-amine derivatives exhibit selective and potent antitumor properties, both in vitro and in vivo. These compounds are activated and metabolized by cytochrome P450 1A1, leading to active metabolites that can cause cellular damage. Modifications such as isosteric replacement and amino acid conjugation have been explored to enhance their stability and solubility, thus improving their therapeutic potential. Notably, prodrugs of these derivatives show promising efficacy in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making them suitable for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
This compound derivatives have also been explored for their corrosion inhibition capabilities. Research has shown that these compounds can serve as effective inhibitors against the corrosion of mild steel in acidic environments. The efficiency of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that reduces corrosion rates. This application is significant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Nayak & Bhat, 2023).
Polymer Modification
The incorporation of benzodiazole derivatives into polymers has led to the development of novel materials with enhanced properties. For example, aromatic poly(ether-imide)s bearing pendant benzazole groups have been synthesized, displaying high thermal stability and glass transition temperatures. These materials are of interest for high-performance applications due to their improved mechanical and thermal properties, making them suitable for use in aerospace, automotive, and electronic industries (Toiserkani, 2011).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial activities. These compounds have shown significant activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains. The antimicrobial activity is particularly relevant in the development of new drugs and treatments for various infections, highlighting the potential of these compounds in pharmaceutical applications (Amnerkar et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure with 1-benzyl-1,3-benzodiazol-4-amine, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (22328 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1-benzylbenzimidazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYBXATLKLSKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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